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molecular formula C8H4ClN3O2 B117968 4-Chloro-6-nitroquinazoline CAS No. 19815-16-8

4-Chloro-6-nitroquinazoline

Cat. No. B117968
M. Wt: 209.59 g/mol
InChI Key: LZOSFEDULGODDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08901140B2

Procedure details

6-Nitro-3H-quinazolin-4-one 4a (18.88 g, 99.40 mmol) was dissolved in phosphoricchloride (31.03 g, 149 mmol). The mixture was warmed up to 160° C., and stirred for 3 hours. The reaction mixture was added to 250 mL of n-hexane while hot, stirred and a lot of the solid was precipitated from the solution, filtered, the filter cake was washed with n-hexane, dried under vacuum to obtain the title compound 4-chloro-6-nitro-quinazoline 4b (18.14 g, yield 87.2%) as a yellow solid.
Quantity
18.88 g
Type
reactant
Reaction Step One
Quantity
31.03 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][NH:8][C:7]2=O)([O-:3])=[O:2].P(Cl)(Cl)([Cl:17])=O>CCCCCC>[Cl:17][C:7]1[C:6]2[C:11](=[CH:12][CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:10]=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
18.88 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(NC=NC2=CC1)=O
Name
Quantity
31.03 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
a lot of the solid was precipitated from the solution
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake was washed with n-hexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=NC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 18.14 g
YIELD: PERCENTYIELD 87.2%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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